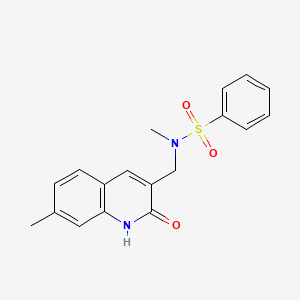
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as 3-Hydroxy-7-methyl-N-(phenylmethyl)-4-benzenesulphonamidoquinoline-2-carboxamide, is a chemical compound with potential applications in scientific research. This molecule is a derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is not fully understood yet. However, it is believed that this compound exerts its biological activities by interacting with specific targets in the cells. Quinoline derivatives are known to interact with DNA, RNA, and proteins, which are essential components of the cells. Therefore, this compound may exert its biological activities by modulating the function of these targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied yet. However, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Therefore, this compound may exhibit similar activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in lab experiments is its potential to be a lead compound for the development of new drugs with improved efficacy and safety profiles. Another advantage is its novelty, which makes it an interesting compound to study. However, one of the limitations is the lack of extensive studies on its biological activities, which makes it difficult to predict its potential applications.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One direction is to study its biological activities, including its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Another direction is to investigate its mechanism of action and its interaction with specific targets in the cells. Furthermore, the development of new derivatives based on this compound may lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the study of the structure-activity relationship of quinoline derivatives may provide insights into the design of new compounds with specific biological activities.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide can be achieved by reacting 2-hydroxy-7-methylquinoline-3-carbaldehyde with N-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, where the aldehyde group of the quinoline derivative reacts with the amine group of the sulfonamide to form an imine intermediate. The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained by sulfonating the amine group using a suitable sulfonating agent such as chlorosulfonic acid.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. Quinoline derivatives have been extensively studied for their biological activities, including their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This compound is a novel quinoline derivative that has not been extensively studied yet. Therefore, it has the potential to be a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-9-14-11-15(18(21)19-17(14)10-13)12-20(2)24(22,23)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCRIYXTGGSUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


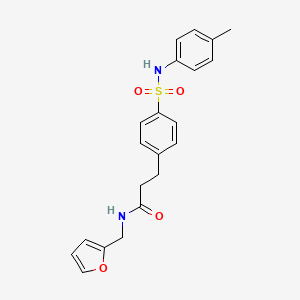
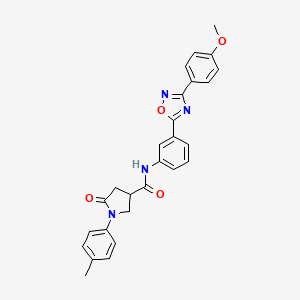


![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

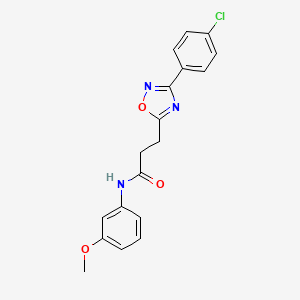
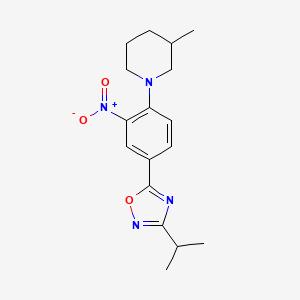
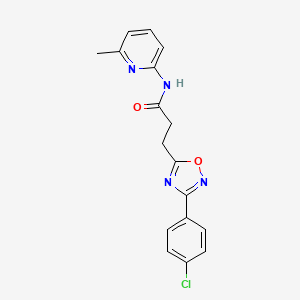
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)